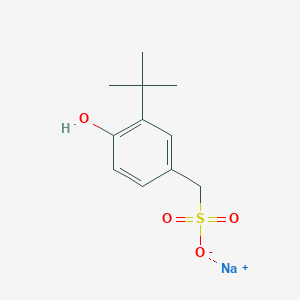

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is an organic compound that features a phenolic group substituted with a tert-butyl group and a methanesulfonate group. This compound is known for its stability and unique reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate typically involves the sulfonation of 3-(tert-butyl)-4-hydroxyphenylmethane. The process begins with the reaction of 3-(tert-butyl)-4-hydroxybenzaldehyde with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate ester.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenylmethanesulfonates

Scientific Research Applications

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a protecting group for phenols.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Industry: The compound is used in the production of polymers and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the sulfonate group can stabilize transition states and intermediates. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

- Sodium (4-hydroxyphenyl)methanesulfonate

- Sodium (3,5-di-tert-butyl-4-hydroxyphenyl)methanesulfonate

- Sodium (3-(tert-butyl)-4-methoxyphenyl)methanesulfonate

Comparison: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is unique due to the presence of both the tert-butyl and sulfonate groups, which confer distinct reactivity and stability. Compared to Sodium (4-hydroxyphenyl)methanesulfonate, the tert-butyl group in this compound provides additional steric hindrance, affecting its chemical behavior. The compound also differs from Sodium (3,5-di-tert-butyl-4-hydroxyphenyl)methanesulfonate, which has two tert-butyl groups, leading to even greater steric effects and potentially different reactivity patterns .

Biological Activity

Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, commonly referred to as TS-13, is a compound of significant interest due to its diverse biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding based on various scientific sources.

Chemical Structure and Properties

The compound features a tert-butyl group that enhances lipophilicity and steric hindrance, a hydroxyphenyl moiety that contributes to its antioxidant properties, and a methanesulfonate group that increases solubility in aqueous environments. The structural formula can be represented as follows:

This compound acts primarily as an antioxidant. Its mechanism involves:

- Free Radical Scavenging : The hydroxy group can donate electrons to free radicals, neutralizing them.

- Enzyme Modulation : The compound influences the expression of key antioxidant enzymes such as GSTP1 and NQO1, which play crucial roles in cellular defense against oxidative stress .

Antioxidant Properties

Research indicates that TS-13 significantly affects the expression of antioxidant genes. In a study involving mice, administration of TS-13 led to:

- A decrease in GSTP1 expression on days 4 and 7 post-administration but an increase by day 14.

- An increase in NQO1 expression on days 7 and 14 .

Neuroprotective Effects

In models simulating neurodegenerative conditions, TS-13 demonstrated protective effects against amyloid-beta toxicity. It reduced oxidative stress markers and improved cell viability in astrocytes exposed to neurotoxic agents .

Inhibition of Methanogenesis

Related compounds have shown potential in inhibiting methane production in anaerobic environments, suggesting applications in agricultural practices aimed at reducing greenhouse gas emissions.

Case Studies

Applications in Research

The compound is widely used in biochemical assays to study enzyme activity and protein interactions. Its properties make it valuable for:

- Organic Synthesis : Serving as a reagent for creating sulfonate esters and protecting groups for phenolic compounds.

- Pharmaceutical Research : Investigating its role as a potential therapeutic agent against oxidative stress-related diseases.

Properties

IUPAC Name |

sodium;(3-tert-butyl-4-hydroxyphenyl)methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S.Na/c1-11(2,3)9-6-8(4-5-10(9)12)7-16(13,14)15;/h4-6,12H,7H2,1-3H3,(H,13,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRNKUNVOFCNAO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)CS(=O)(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.